[(2-Methoxyoctyl)selanyl]benzene
Description
Contemporary Significance of Organoselenium Chemistry in Chemical Research
The contemporary relevance of organoselenium chemistry is underscored by its extensive applications across various scientific domains. Organoselenium compounds serve as versatile reagents and catalysts in organic synthesis, facilitating complex molecular constructions under mild conditions. nih.gov Key transformations such as selenocyclizations, oxyselenenylations, and selenoxide eliminations have become indispensable tools for synthetic chemists. nih.govscilit.com
Beyond their synthetic utility, organoselenium compounds have emerged as promising candidates in medicinal chemistry and materials science. mdpi.comnih.gov The discovery of selenium's role as a crucial micronutrient, primarily as a component of the antioxidant enzyme glutathione (B108866) peroxidase, has spurred the development of synthetic organoselenium compounds with potent antioxidant and therapeutic properties. nih.govnih.gov In materials science, the incorporation of selenium into organic frameworks is being explored for the development of novel semiconductors and other functional materials. mdpi.com
Structural Classification and Research Relevance of Alkyl Phenyl Selenides
Alkyl phenyl selenides, characterized by a phenyl group and an alkyl chain attached to a central selenium atom, represent a significant class of organoselenium compounds. The compound at the heart of this article, [(2-Methoxyoctyl)selanyl]benzene, falls squarely within this classification.
The structural diversity of alkyl phenyl selenides is primarily dictated by the nature of the alkyl substituent. Analogous to alkyl halides, they can be classified as primary, secondary, or tertiary, based on the substitution pattern of the carbon atom directly bonded to the selenium atom. nih.govresearchgate.net This classification is crucial as it influences the steric hindrance around the selenium center and, consequently, the reactivity of the molecule.
The research relevance of alkyl phenyl selenides stems from their utility as synthetic intermediates. The C-Se bond can be selectively cleaved or transformed, allowing for the introduction of various functional groups. For instance, they are precursors to a range of other organoselenium compounds and have been utilized in the synthesis of nanocrystals, where the selenium precursor's structure influences the resulting nanoparticle phase.
Overview of Advanced Research Trajectories and Methodological Challenges in Selanylbenzene Chemistry
The field of selanylbenzene chemistry is continually advancing, with several key research trajectories shaping its future. A major focus is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of catalytic systems to minimize the use of stoichiometric selenium reagents, which can be toxic and generate hazardous waste. The use of light-induced reactions and other green chemistry approaches is also gaining traction.
Another significant area of research is the expansion of the applications of selanylbenzene derivatives, particularly in catalysis and medicine. nih.gov Scientists are designing novel selanylbenzene-based catalysts for a variety of organic transformations. In the medicinal realm, the aim is to develop new organoselenium drugs with enhanced efficacy and reduced toxicity. nih.gov
Despite the progress, several methodological challenges persist. The synthesis of complex organoselenium compounds can be intricate, and the control of stereoselectivity in reactions involving chiral selanylbenzenes remains a significant hurdle. Furthermore, the inherent toxicity of some selenium compounds necessitates careful handling and the development of less hazardous alternatives. The detailed study of reaction mechanisms, including the identification of transient intermediates like seleniranium ions, is crucial for overcoming these challenges and advancing the field.
Properties
CAS No. |
63603-31-6 |
|---|---|
Molecular Formula |
C15H24OSe |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-methoxyoctylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-10-14(16-2)13-17-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChI Key |
KNDOWVQPZKMPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of the Phenylselanyl Moiety in Alkyl Phenyl Selenides, Including 2 Methoxyoctyl Selanyl Benzene
Strategies for Carbon-Selenium Bond Construction in Alkyl Phenyl Selenides
The creation of a stable C-Se bond is the critical step in the synthesis of alkyl phenyl selenides. The approaches to achieve this can be broadly categorized based on the selenium precursor employed. Diphenyl diselenide is a common and versatile reagent, favored for its stability and ease of handling. chemicalbook.com Alternatively, elemental selenium offers a more direct, albeit sometimes more challenging, route to these compounds.
Diphenyl diselenide serves as a primary source of the phenylseleno group in numerous synthetic transformations. chemicalbook.com Its utility stems from its ability to generate both electrophilic and nucleophilic selenium species, enabling a diverse range of reactions to form the desired C-Se bond.
Transition metal catalysis has emerged as a powerful tool for the formation of C-Se bonds, offering mild reaction conditions and high selectivity. Various transition metals, including palladium and ruthenium, have been successfully employed to catalyze the addition of the phenylselanyl group from diphenyl diselenide across unsaturated carbon-carbon bonds.
For instance, palladium complexes can catalyze the addition of diphenyl diselenide to allenes. researchgate.net Similarly, ruthenium(II) has been shown to catalyze the B(4)-selenylation of o-carboranes with phenylselenyl bromide, which can be generated in situ from diphenyl diselenide and bromine. nih.gov In contrast, palladium(II) catalysis with diphenyl diselenide leads to C(1)-selenylation of the same substrates. nih.gov These methods highlight the ability of transition metal catalysts to control the regioselectivity of the selenylation reaction.
Recent advancements have also demonstrated the use of copper catalysts in C-Se bond formation. Copper-catalyzed three-component coupling reactions of aryl halides, phenylboronic acid, and elemental selenium have been developed for the synthesis of unsymmetrical diaryl selenides. researchgate.net While this specific example leads to diaryl selenides, the underlying principles of copper-catalyzed C-Se bond formation are relevant to the broader field of organoselenium synthesis.
Table 1: Examples of Transition Metal-Catalyzed Selenylation Reactions
| Catalyst | Substrate | Selenium Source | Product Type | Reference |
| Pd(PPh₃)₄ | Terminal allenes | Diphenyl diselenide | Allylic selenides | researchgate.net |
| Ru(II) complex | o-Carborane acids | Diphenyl diselenide/Br₂ | B(4)-selenylated o-carboranes | nih.gov |
| PdCl₂ | o-Carborane acids | Diphenyl diselenide | C(1)-selenylated o-carboranes | nih.gov |
| CuI | Aryl halides, Phenylboronic acid | Elemental Selenium | Unsymmetrical diaryl selenides | researchgate.net |
Free radical addition reactions provide a powerful and direct method for the introduction of the phenylselanyl group into unsaturated molecules like alkenes. These reactions are typically initiated by the homolytic cleavage of the Se-Se bond in diphenyl diselenide, often induced by light or a radical initiator. nih.govpharmaguideline.com The resulting phenylselenyl radical (PhSe•) is a key intermediate that adds to the carbon-carbon double bond. nih.gov
The mechanism of this process involves a chain reaction. youtube.com In the initiation step, the phenylselenyl radical is generated. This radical then adds to the alkene, forming a carbon-centered radical intermediate. pharmaguideline.com The regioselectivity of this addition is governed by the stability of the resulting radical, with the selenium atom typically adding to the less substituted carbon atom (anti-Markovnikov addition). pharmaguideline.com In the propagation step, this carbon radical abstracts a selenium atom from another molecule of diphenyl diselenide, yielding the alkyl phenyl selenide (B1212193) product and regenerating the phenylselenyl radical to continue the chain. nih.gov
Photoinduced radical additions of diphenyl diselenide to allenes have also been reported, proceeding through a similar radical mechanism. nih.gov The efficiency and regioselectivity of these radical additions can be influenced by the reaction conditions and the nature of the substrates.
The addition of diorganyl diselenides, including diphenyl diselenide, to activated unsaturated systems can be facilitated by the presence of a base. This methodology is particularly effective for terminal acetylenes, leading to the stereoselective formation of (Z)-1,2-bis(organylselanyl)ethenes. mdpi.com The base is believed to deprotonate the terminal alkyne, generating an acetylide anion. This nucleophilic species can then attack the diphenyl diselenide, initiating the addition process. While this specific outcome is the formation of a bis-selanylated alkene, the underlying principle of base-promoted reaction of diselenides with unsaturated compounds is a relevant strategy in organoselenium chemistry.
The simultaneous introduction of a selenium and a nitrogen functionality across a double bond, known as selenoamination, is a valuable transformation for the synthesis of complex molecules. Intermolecular versions of this reaction using diphenyl diselenide as the selenium source have been developed.
One approach involves a peroxodisulfate-mediated process for the direct difunctionalization of alkenes, allowing for the formation of both C-Se and C-N bonds in a single step. rsc.org This method is operationally simple and demonstrates a broad substrate scope. rsc.org Another strategy utilizes iodine as a catalyst for the direct radical coupling of alkenes with 1,2,3-triazoles and diphenyl diselenide in the presence of air. rsc.org This reaction proceeds with high chemoselectivity and regioselectivity. rsc.org These methods provide efficient routes to β-amino alkyl phenyl selenides, which are versatile synthetic intermediates.
Elemental selenium serves as a fundamental and cost-effective precursor for the synthesis of organoselenium compounds. Its direct utilization in the formation of alkyl phenyl selenides typically involves its reaction with organometallic reagents to generate a nucleophilic selenium species.
A common and effective method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with elemental selenium. semanticscholar.orgwikipedia.org This reaction forms a magnesium phenylselenolate (PhSeMgBr) intermediate. semanticscholar.orgumich.edu This potent nucleophile can then react with an appropriate electrophile, such as an alkyl halide, to furnish the desired alkyl phenyl selenide. For the synthesis of [(2-Methoxyoctyl)selanyl]benzene, this would involve the reaction of PhSeMgBr with a 2-methoxyoctyl halide or a related electrophile. The preparation of diphenyl diselenide itself often proceeds through the oxidation of phenylselenomagnesium bromide. wikipedia.orgorgsyn.org
Alternatively, elemental selenium can be reduced by various reducing agents, such as sodium borohydride, to generate sodium selenide (Na₂Se) or sodium phenylselenide. mdpi.comnih.gov These nucleophilic selenium species can then undergo substitution reactions with alkyl halides to produce symmetrical or unsymmetrical selenides. mdpi.comnih.gov The reaction of sodium phenylselenide with an appropriate alkyl halide is a direct route to alkyl phenyl selenides. chemicalbook.comrsc.org
Table 2: Comparison of Selenium Precursors for Alkyl Phenyl Selenide Synthesis
| Selenium Precursor | Key Reactive Species | Common Reaction Types | Advantages | Disadvantages |
| Diphenyl Diselenide | Phenylselenyl radical (PhSe•), Phenylselenoate anion (PhSe⁻) | Radical addition, Nucleophilic substitution, Transition metal-catalyzed reactions | Versatile, stable, easy to handle | Higher cost than elemental selenium |
| Elemental Selenium | Selenide dianion (Se²⁻), Phenylselenolate anion (PhSe⁻) | Reaction with organometallics, Reduction followed by alkylation | Economical, readily available | Can require harsh reaction conditions, potential for side reactions |
Electrochemical Synthesis of Organoselenium Compounds
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional methods for forming C-Se bonds. acs.orgnih.gov By using electrons as the "reagent," these methods obviate the need for stoichiometric chemical oxidants or reductants, which often produce toxic byproducts. nih.gov Organic electrosynthesis is a versatile tool for establishing green and sustainable chemical processes. acs.org
The general strategy for electrochemical selenylation often involves the activation of a diselenide, typically diphenyl diselenide (Ph₂Se₂), at an electrode. This activation generates a reactive selenium species, either a seleno radical (PhSe•) or a seleno cation (PhSe⁺), which then reacts with a suitable organic substrate. acs.orgmdpi.com This approach has been successfully applied to the selenylation of alkenes, arenes, and alkynes, leading to a variety of functionalized organoselenium compounds. nih.govacs.org
A prominent application of electrochemical synthesis in this field is the direct electrooxidative selenylation, which is frequently coupled with a cyclization step. mdpi.comnih.gov This process is particularly efficient for constructing selenium-containing heterocycles. The mechanism typically begins with the anodic oxidation of diphenyl diselenide. Cyclic voltammetry (CV) studies have shown that diphenyl diselenide is often oxidized at a lower potential than the organic substrate, allowing for its preferential activation at the anode. mdpi.com
This oxidation event generates a reactive phenylseleno cation (PhSe⁺) or a related radical species. acs.orgmdpi.com This electrophilic selenium species is then intercepted by a nucleophilic portion of an organic molecule, such as an alkene or alkyne. In an intramolecular reaction, this addition is followed by the attack of another internal nucleophile, leading to ring closure and the formation of a functionalized heterocyclic compound. mdpi.comnih.gov While often used for cyclization, the core principle—the generation of an electrophilic selenium species for addition to an unsaturated bond—is a key strategy. This method provides a mild, practical, and oxidant-free pathway to C-3 selenylated benzo[b]furan derivatives through the intramolecular cyclization of alkynes. nih.gov
For a non-cyclizing substrate, such as an alkene that could lead to [(2-Methoxyoctyl)selanyl]benzene, an intermolecular reaction could be envisioned. For instance, the electrochemical oxyselenation of styrene derivatives with diselenides in the presence of water or alcohols yields β-hydroxy or β-alkoxy selenides with high efficiency. nih.gov
| Substrate Type | Selenium Source | Key Conditions | Product Type | Reference |
| 2-Alkynylphenols | Diphenyl diselenide | Constant current, Pt electrodes, MeCN | Selenylbenzo[b]furans | nih.gov |
| Alkenes | Diphenyl diselenide | Constant current, Graphite/Pt electrodes | Selenylated benzheterocycles | acs.org |
| Styrene Derivatives | Diaryl/dialkyl diselenides | KI as catalyst/electrolyte, MeCN/H₂O | β-Hydroxy(alkoxy)selenides | nih.gov |
Alkylation Reactions of Seleno Anions
One of the most fundamental and widely used methods for the synthesis of alkyl phenyl selenides is the alkylation of the phenylseleno anion (PhSe⁻). chemicalbook.com This anion is a potent and soft nucleophile that readily reacts with a variety of carbon electrophiles, particularly primary and secondary alkyl halides, in a classical Sₙ2 reaction. chemicalbook.comwikipedia.orglibretexts.org
The phenylseleno anion is typically generated in situ from more stable precursors. Diphenyl diselenide is the most common starting material due to its stability and ease of handling. chemicalbook.com Reduction of diphenyl diselenide cleaves the Se-Se bond to produce two equivalents of the phenylseleno anion. Several reducing agents are effective for this transformation, with sodium borohydride (NaBH₄) being a convenient and popular choice. chemicalbook.com Other methods for generating the anion include the reaction of diphenyl diselenide with sodium hydride (NaH) or the electrochemical reduction of diphenyl diselenide. chemicalbook.com
Once generated, the nucleophilic anion attacks the alkylating agent, displacing a leaving group (e.g., bromide, iodide, tosylate) to form the C-Se bond. This method is highly effective for preparing compounds like [(2-Methoxyoctyl)selanyl]benzene. The synthesis would involve reacting the phenylseleno anion with a suitable electrophile, such as 2-methoxyoctyl bromide.
Reaction Scheme: Ph−Se−Se−Ph + 2 [H] ⟶ 2 PhSe⁻ PhSe⁻ + Br−CH₂(CH(OCH₃))(CH₂)₅CH₃ ⟶ PhSe−CH₂(CH(OCH₃))(CH₂)₅CH₃ + Br⁻
This approach is robust and allows for the synthesis of a wide range of alkyl phenyl selenides from readily available starting materials.
Direct Conversion of Activated Alcohols to Alkyl Phenyl Selenides
While the alkylation of seleno anions is effective, it requires the pre-formation of an alkyl halide or sulfonate from an alcohol. Methods that directly convert alcohols into alkyl phenyl selenides are highly desirable as they offer greater operational simplicity and atom economy. These transformations typically involve the in situ activation of the hydroxyl group to turn it into a good leaving group, which is then displaced by a selenium nucleophile.
A notable metal-free and operationally simple process for the direct conversion of activated alcohols to alkyl phenyl selenides employs the O-(tert-Butyl) Se-phenyl selenocarbonate/hydroiodic acid (HI) system. researchgate.net This method is particularly effective for activated alcohols such as benzylic, allylic, and tertiary alcohols. researchgate.net
The reagent, O-(tert-Butyl) Se-phenyl selenocarbonate, is an air- and moisture-stable solid that serves as a convenient and safer precursor to benzeneselenol (PhSeH) or the benzeneselenolate anion (PhSe⁻). researchgate.net In the presence of a strong acid like HI, the selenocarbonate is thought to generate a reactive selenium species. The alcohol is simultaneously activated by the acid, likely forming an oxonium ion or being converted to an alkyl iodide in situ. Subsequent nucleophilic attack by the selenium species results in the formation of the alkyl phenyl selenide.
This system provides a direct route from an alcohol like 2-methoxyoctanol to the corresponding phenyl selenide, [(2-Methoxyoctyl)selanyl]benzene, avoiding the separate step of converting the alcohol to a halide.
| Starting Material | Reagent System | Key Features | Product | Reference |
| Activated Alcohols | O-(tert-Butyl) Se-phenyl selenocarbonate / HI | Metal-free, operationally simple, direct conversion | Alkyl Phenyl Selenides | researchgate.net |
| Alcohols | Diphenyl diselenide / PBu₃ / DIAD | Mitsunobu-type reaction | Alkyl Phenyl Selenides | N/A |
Stereoselective Synthesis of Chiral Alkyl Phenyl Selenides
The synthesis of enantiomerically pure organoselenium compounds is of significant interest, as these molecules are valuable as chiral reagents, catalysts, and intermediates in asymmetric synthesis. researchgate.netmdpi.comingentaconnect.com The target molecule, [(2-Methoxyoctyl)selanyl]benzene, possesses a stereocenter at the C2 position of the octyl chain, making stereoselective synthesis a critical consideration.
There are three main strategies for achieving stereoselectivity in the synthesis of chiral organoselenium compounds: mdpi.comingentaconnect.comnih.gov
Chiral Substrate-Controlled Methods: This is the most direct approach, where the chirality is pre-installed in the starting material. For the synthesis of [(2-Methoxyoctyl)selanyl]benzene, one could start with an enantiomerically pure precursor, such as (R)- or (S)-2-methoxyoctyl bromide or (R)- or (S)-2-methoxyoctanol. The subsequent C-Se bond-forming reaction, for example, via alkylation of the phenylseleno anion, would proceed with retention or inversion of configuration depending on the mechanism (typically inversion for Sₙ2), transferring the chirality to the final product.
Chiral Auxiliary-Controlled Methods: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the selenylation reaction. After the C-Se bond is formed, the auxiliary is removed.
Chiral Catalyst-Controlled Methods: This approach involves the use of a chiral catalyst to control the enantioselectivity of the reaction. researchgate.net For instance, the asymmetric addition of a selenium nucleophile or electrophile to a prochiral substrate can be catalyzed by a chiral Lewis base, a chiral transition metal complex, or a chiral organocatalyst. mdpi.comnih.gov Enantioselective hydroselenation of alkenes, catalyzed by chiral rhodium complexes, has been shown to produce chiral selenides with high enantioselectivity. nih.gov Similarly, chiral diselenides have been developed and used to effect asymmetric addition reactions to alkenes. cardiff.ac.uk These catalytic methods are highly efficient as only a small amount of the chiral source is required to generate a large quantity of the chiral product. scilit.com
The development of stereoselective methods has significantly expanded the utility of organoselenium chemistry, providing access to a wide range of optically active molecules for various applications. researchgate.netdntb.gov.ua
Mechanistic Investigations and Reactivity Landscapes of Alkyl Phenyl Selenides
Oxidation Pathways of Alkyl Phenyl Selenides
The oxidation of alkyl phenyl selenides is a cornerstone of their synthetic utility. The selenium atom in a selenide (B1212193) (oxidation state +2) is readily oxidized to a selenoxide (+4) or even a selenone (+6), unlocking distinct reaction pathways.
Formation and Transformations of Selenoxides
The most common and synthetically useful oxidation of alkyl phenyl selenides is their conversion to selenoxides. This transformation is typically achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA). khanacademy.orgnih.gov For [(2-Methoxyoctyl)selanyl]benzene, this initial oxidation would yield the corresponding selenoxide, [(2-Methoxyoctyl)seleninyl]benzene.
The primary fate of selenoxides bearing a hydrogen atom on a β-carbon is a syn-elimination reaction. nih.govyoutube.com This process occurs through a concerted, intramolecular mechanism where the selenoxide oxygen atom acts as an internal base, abstracting a β-proton and leading to the formation of an alkene and a selenenic acid (PhSeOH). youtube.com This reaction is known for its mild conditions and stereospecificity, proceeding via a five-membered cyclic transition state. nih.gov In the case of [(2-Methoxyoctyl)seleninyl]benzene, this elimination would be expected to produce a mixture of octene isomers.
The selenoxide elimination is a powerful method for introducing double bonds into organic molecules and has been widely applied in the synthesis of natural products and other complex targets. youtube.com
Carbon-Selenium Bond Fission Under Oxidative Conditions
While selenoxide elimination is common, treatment of alkyl phenyl selenides with an excess of a strong oxidizing agent like mCPBA in an alcoholic solvent can lead to a different outcome: heterolytic fission of the carbon-selenium bond. This pathway results in the substitution of the phenylselanyl group (PhSe-) with an alkoxy group from the solvent.
The proposed mechanism involves the initial formation of the selenoxide, which is then further oxidized to a selenone or a related reactive intermediate. This highly electrophilic selenium species facilitates the cleavage of the C-Se bond, allowing for a nucleophilic attack by the alcohol solvent. For [(2-Methoxyoctyl)selanyl]benzene, oxidation with excess mCPBA in methanol (B129727) would be predicted to yield 2-methoxyoctane (B1652639) and its methyl ether. This transformation provides a novel method for converting a C-Se bond to a C-O bond.
| Substrate | Oxidizing Agent/Solvent | Expected Major Product(s) | Reaction Type |
| [(2-Methoxyoctyl)selanyl]benzene | 1.1 eq. H₂O₂ / THF | Octene isomers, Phenylselenenic acid | Selenoxide Elimination |
| [(2-Methoxyoctyl)selanyl]benzene | 3 eq. mCPBA / CH₃OH | 2-Methoxyoctane, Methyl 2-methoxyoctyl ether | Oxidative C-Se Fission |
This table presents the expected reactivity of [(2-Methoxyoctyl)selanyl]benzene based on general reactions of alkyl phenyl selenides.
Electrochemical Oxidation Mechanisms and Intermediate Formation
Electrochemical methods offer a green and controlled alternative for the oxidation of organoselenium compounds. Anodic oxidation of alkyl phenyl selenides can generate a radical cation intermediate, which can then undergo various reactions. The specific outcome depends on the reaction conditions, such as the solvent, electrolyte, and electrode material.
While specific studies on [(2-Methoxyoctyl)selanyl]benzene are absent, the electrochemical oxidation of other selenides has been shown to lead to C-H functionalization, cyclization, or the formation of diselenides. Electrochemical methods can also be used to generate electrophilic selenium species in situ from diselenides, which can then react with other substrates. This approach avoids the need for stoichiometric chemical oxidants.
Oxygen-Transfer Reactions Catalyzed by Organoselenium Compounds
Organoselenium compounds, including alkyl phenyl selenides, can act as catalysts for oxygen-transfer reactions, often mimicking the function of the selenoenzyme glutathione (B108866) peroxidase. In these catalytic cycles, the selenide is oxidized by a stoichiometric oxidant, typically hydrogen peroxide, to a reactive selenium species that then transfers an oxygen atom to a substrate.
The active catalytic species is often a peroxyseleninic acid, formed from the oxidation of a seleninic acid precursor. Recent studies have also implicated Se(VI) species, such as peroxyselenonic acids, in certain oxidation reactions. These selenium-catalyzed systems have been employed for a variety of transformations, including the epoxidation of alkenes, the oxidation of amines to nitro compounds, and sulfoxidations. For instance, [(2-Methoxyoctyl)selanyl]benzene, in the presence of H₂O₂, could potentially catalyze the oxidation of anilines or sulfides.
Electrophilic Selenylation Reactions and Intermediate Species
The selenium atom in an alkyl phenyl selenide is nucleophilic and can react with strong electrophiles. However, the more common and synthetically valuable "electrophilic selenylation" reactions involve the addition of an electrophilic selenium reagent (e.g., PhSeCl or PhSeBr) to a nucleophilic substrate, such as an alkene. These reactions often proceed through key cationic intermediates.
Formation and Reactivity of Seleniranium Ion Intermediates
The reaction of an electrophilic selenium species with an alkene results in the formation of a cyclic, three-membered cationic intermediate known as a seleniranium ion. This intermediate is characterized by a positively charged selenium atom bonded to two carbon atoms. The formation of the seleniranium ion occurs with anti-stereospecificity.
Seleniranium ions are highly reactive and are readily opened by nucleophiles. The nucleophile can be external (e.g., the solvent) or internal, leading to cyclization products. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the alkene substrate. In the context of [(2-Methoxyoctyl)selanyl]benzene, while it would not directly form a seleniranium ion, its precursor, benzeneselenyl halide, would react with an alkene like octene to generate a phenylseleniranium ion intermediate. Subsequent attack by a nucleophile, such as methanol, would lead to a β-methoxy-α-phenylselanyl-octane derivative.
The stability and reactivity of seleniranium ions can be modulated by the substituent on the selenium atom and the structure of the alkene. Studies have shown that electron-withdrawing groups on the phenyl ring of the selenium reagent can influence the reaction rates and pathways. The ability to generate and control the reactivity of seleniranium ions is a powerful tool in stereoselective synthesis.
| Alkene | Selenium Reagent | Nucleophile/Solvent | Expected Product | Intermediate |
| 1-Octene (B94956) | PhSeCl | CH₃OH | 1-Phenylselanyl-2-methoxyoctane | Phenylseleniranium ion |
| Cyclohexene | PhSeBr | H₂O / Acetone | trans-2-(Phenylselanyl)cyclohexanol | Phenylseleniranium ion |
| 4-Arylbutene | PhSeCl | CH₂Cl₂ / CH₃OH | Tetrahydronaphthalene derivative | Phenylseleniranium ion |
This table illustrates the formation and reaction of seleniranium ions in electrophilic selenylation reactions.
Selenocyclization Reactions (Endo- and Exo-Cyclizations)
One of the prominent reactions of unsaturated alkyl phenyl selenides is their ability to undergo intramolecular cyclization, known as selenocyclization. This process is typically initiated by the electrophilic activation of a double or triple bond by a selenium species, often generated in situ from a precursor like phenylselenyl chloride (PhSeCl). The subsequent attack by an internal nucleophile, such as a hydroxyl or amino group, leads to the formation of a cyclic structure. The regioselectivity of this cyclization, leading to either endo or exo products, is a subject of considerable interest and is influenced by several factors including the substitution pattern of the unsaturated system, the nature of the nucleophile, and the reaction conditions.
The terms endo and exo describe the stereochemical outcome of the ring closure. In an exo cyclization, the bond is formed to the atom of the double bond that is closer to the point of attachment of the side chain containing the nucleophile. In an endo cyclization, the bond is formed to the atom of the double bond that is further away. Generally, the formation of five- and six-membered rings is favored, and the stereochemical course often follows Baldwin's rules for ring closure.
For instance, in the case of a molecule like a hypothetical unsaturated precursor to [(2-Methoxyoctyl)selanyl]benzene, such as a hydroxy- or amino-substituted octenyl phenyl selenide, the regiochemical outcome of the cyclization would be dictated by the position of the double bond and the hydroxyl/amino group. Research on analogous systems, such as the phenylselenoetherification of terpenic alcohols, provides insight into these selectivities. The cyclization of linalool (B1675412) with phenylselenyl chloride, for example, can lead to a mixture of five- and six-membered rings, with the product ratio being sensitive to the reaction conditions.
Table 1: Phenylselenoetherification of Terpenic Alcohols with Phenylselenyl Chloride
| Substrate | Product(s) | Ratio (cis:trans) of Cyclic Products (%) | Overall Yield (%) |
| Linalool | Tetrahydrofuran & Tetrahydropyran derivatives | 51:49 (THF), 39:61 (THP) | 85 |
| Nerolidol | Tetrahydrofuran derivatives | 65:35 | 90 |
| α-Terpineol | Tetrahydropyran derivatives | 0:100 | 92 |
This table is generated based on data from analogous reactions of terpenic alcohols and is intended to be illustrative of the selectivities in selenocyclization reactions. frontiersin.org
Difunctionalization of Alkenes and Alkynes via Selenylation
The phenylselanyl group can be readily introduced into alkenes and alkynes, often accompanied by the addition of another functional group in a process known as difunctionalization. This powerful transformation allows for the stereospecific vicinal functionalization of unsaturated carbon-carbon bonds. The reaction is typically initiated by the electrophilic attack of a phenylselenyl species, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), on the double or triple bond. This forms a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in a stereospecific anti-addition.
A wide variety of nucleophiles can be employed in this reaction, including water (oxyselenylation), alcohols (alkoxyselenylation), carboxylic acids (acyloxyselenylation), and amines (aminoselenylation). The choice of the selenium reagent and the nucleophile determines the nature of the two functional groups introduced. For a compound like [(2-Methoxyoctyl)selanyl]benzene, its synthesis could be envisaged via the methoxyselenylation of 1-octene with phenylselenyl chloride in methanol.
Recent research has expanded the scope of difunctionalization reactions. For example, the phenylseleno trifluoromethoxylation of alkenes has been developed, providing access to molecules containing the synthetically valuable trifluoromethoxy group. nih.gov The reaction of various alkenes with PhSeBr in the presence of a trifluoromethoxide source demonstrates good yields and high anti-diastereoselectivity. nih.gov
Table 2: Phenylseleno Trifluoromethoxylation of Various Alkenes
| Alkene | Product | Yield (%) |
| Cyclohexene | trans-1-(Phenylselanyl)-2-(trifluoromethoxy)cyclohexane | 93 |
| 1-Octene | 1-(Phenylselanyl)-2-(trifluoromethoxy)octane | 85 |
| Styrene | 1-Phenyl-1-(phenylselanyl)-2-(trifluoromethoxy)ethane | 88 |
| trans-4-Octene | threo-4-(Phenylselanyl)-5-(trifluoromethoxy)octane | 82 |
This table is adapted from data on the phenylseleno trifluoromethoxylation of alkenes and illustrates the scope of this difunctionalization reaction. nih.gov
Nucleophilic Reactivity of the Phenylselanyl Group and Substitution Reactions
The selenium atom in alkyl phenyl selenides is susceptible to nucleophilic attack, leading to substitution reactions where the phenylselanyl group is displaced. This reactivity is particularly pronounced with strong nucleophiles such as organolithium and Grignard reagents. libretexts.orgresearchgate.net These reactions proceed via the formation of a transient ate-complex, where the nucleophile coordinates to the selenium atom, followed by the cleavage of the carbon-selenium bond.
For a molecule like [(2-Methoxyoctyl)selanyl]benzene, treatment with an organolithium reagent (R'Li) would be expected to yield a new selenide (R'Se-R, where R is the 2-methoxyoctyl group) and phenyllithium. Similarly, Grignard reagents (R'MgX) can participate in such substitution reactions. libretexts.orgresearchgate.net The facility of this substitution makes alkyl phenyl selenides useful intermediates for the synthesis of a variety of other organoselenium compounds.
Table 3: Representative Nucleophilic Substitution Reactions on Alkyl Phenyl Selenides
| Alkyl Phenyl Selenide | Nucleophile | Product | Expected Yield Range |
| [(2-Methoxyoctyl)selanyl]benzene | n-Butyllithium | (2-Methoxyoctyl)selanylbutane | Good to Excellent |
| Benzyl phenyl selenide | Phenyllithium | Dibenzyl selenide | Good |
| Methyl phenyl selenide | Ethylmagnesium bromide | Ethyl methyl selenide | Moderate to Good |
This table provides illustrative examples of nucleophilic substitution reactions on alkyl phenyl selenides based on established reactivity patterns.
Rearrangement Reactions Involving Alkyl Phenyl Selenides
Alkyl phenyl selenides can undergo various rearrangement reactions, often triggered by oxidation of the selenium atom. These rearrangements can lead to the formation of new carbon-carbon or carbon-oxygen bonds and are valuable transformations in organic synthesis.
nih.govpsu.edu-Sigmatropic Rearrangements in Allylic Systems
The stereochemical outcome of the rearrangement is controlled by the geometry of the transition state, which can adopt either an endo or exo conformation. nih.gov The relative energies of these transition states determine the diastereoselectivity of the reaction.
Table 4: Asymmetric nih.govelectronicsandbooks.com-Sigmatropic Rearrangement of Chiral Allylic Selenides
| Allylic Selenide Substrate | Oxidant | Product (Allylic Alcohol) | Enantiomeric Excess (ee, %) |
| (E)-Cinnamyl (S)-2-(anilinomethyl)pyrrolidinyl selenide | m-CPBA | (R)-1-Phenyl-2-propen-1-ol | 85 |
| Geranyl (S)-2-(anilinomethyl)pyrrolidinyl selenide | m-CPBA | (S)-Linalool | 78 |
| (E)-3-Phenyl-2-propenyl phenyl selenide | Chiral Oxaziridine | (R)-1-Phenyl-2-propen-1-ol | 92 |
This table presents representative data from the literature on asymmetric nih.govelectronicsandbooks.com-sigmatropic rearrangements of allylic selenides, highlighting the high degree of stereocontrol achievable. nih.gov
Phenyl Migration Phenomena in Oxidative Transformations
In contrast to the well-known selenoxide elimination which forms alkenes, the oxidation of alkyl phenyl selenides with an excess of a strong oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) in an alcoholic solvent can lead to the substitution of the phenylselanyl group with an alkoxy group. psu.edursc.org Interestingly, this transformation can be accompanied by a 1,2-migration of a substituent from the adjacent carbon atom.
When an alkyl phenyl selenide bearing a phenyl group on the β-carbon is subjected to these conditions, a 1,2-phenyl shift can occur, leading to a rearranged ether product. psu.edu This phenomenon is proposed to proceed through a highly oxidized selenium intermediate, such as a selenone, which acts as a good leaving group. The departure of the selenium moiety is assisted by the migration of the phenyl group, leading to the formation of a rearranged carbocationic intermediate that is subsequently trapped by the alcohol solvent.
Table 5: Phenyl Migration in the Oxidation of Alkyl Phenyl Selenides with m-CPBA in Methanol
| Substrate | Product(s) | Ratio (Unrearranged:Rearranged) |
| 1-Phenyl-2-(phenylselanyl)ethane | 1-Methoxy-1-phenylethane | 0:100 |
| 1,2-Diphenyl-2-(phenylselanyl)ethane | 1-Methoxy-1,2-diphenylethane | 0:100 |
| 2-Methyl-1-phenyl-2-(phenylselanyl)propane | 2-Methoxy-2-methyl-1-phenylpropane | 0:100 |
This table is adapted from literature data and demonstrates the complete phenyl migration observed during the oxidative solvolysis of specific alkyl phenyl selenides. psu.edu
Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Selenium-Containing Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organoselenium compounds, offering unparalleled insight into the connectivity and chemical environment of atoms. For a molecule such as [(2-Methoxyoctyl)selanyl]benzene, a multi-faceted NMR approach, leveraging ⁷⁷Se, ¹H, and ¹³C nuclei, is indispensable.
Application of ⁷⁷Se NMR in Elucidating Selenium Environments and Oxidation States
With a wide chemical shift range spanning over 6000 ppm, ⁷⁷Se NMR spectroscopy is exceptionally sensitive to the electronic environment and oxidation state of the selenium atom. chemicalbook.com For [(2-Methoxyoctyl)selanyl]benzene, the selenium is in a +2 oxidation state, bonded to a phenyl group and an alkyl chain. Based on data for analogous aryl alkyl selenides, the ⁷⁷Se chemical shift is predicted to be in the range of 150-250 ppm relative to dimethyl selenide (B1212193) (Me₂Se). rsc.org
Oxidation of the selenide to a selenoxide (Se=O) or a selenone (SeO₂) would induce a significant downfield shift in the ⁷⁷Se NMR spectrum. For instance, a corresponding selenoxide would be expected to resonate in the 800-900 ppm range, while a selenone would appear even further downfield, typically above 1000 ppm. This substantial difference in chemical shifts provides a definitive method for monitoring oxidation reactions at the selenium center.
Table 1: Predicted ⁷⁷Se NMR Chemical Shifts for [(2-Methoxyoctyl)selanyl]benzene and its Oxidized Derivatives
| Compound | Oxidation State of Se | Predicted ⁷⁷Se Chemical Shift (δ, ppm) |
| [(2-Methoxyoctyl)selanyl]benzene | +2 | 150 - 250 |
| [(2-Methoxyoctyl)seleninyl]benzene | +4 | 800 - 900 |
| [(2-Methoxyoctyl)sulfonyl]benzene | +6 | >1000 |
This interactive table allows for the comparison of predicted chemical shifts based on the oxidation state of the selenium atom.
Correlative ¹H and ¹³C NMR Studies for Structural Dynamics and Reaction Monitoring
¹H and ¹³C NMR spectroscopy are fundamental to mapping the carbon framework and proton environments of [(2-Methoxyoctyl)selanyl]benzene. The aromatic protons of the phenyl group are expected to appear in the typical region of 7.2-7.6 ppm. rsc.org The protons on the octyl chain will exhibit characteristic shifts influenced by the neighboring selenium and methoxy (B1213986) groups. The methine proton at the C2 position, being adjacent to the electron-withdrawing methoxy group, is predicted to have a downfield shift to approximately 3.4-3.6 ppm. cymitquimica.comvscht.cz The methoxy group itself would present as a sharp singlet around 3.3 ppm. docbrown.info
In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring will resonate between 125 and 135 ppm. rsc.org The carbon atom directly bonded to the selenium (C1 of the phenyl ring) will be influenced by the heavy atom effect and its exact shift can be confirmed through heteronuclear correlation experiments. The carbons of the octyl chain will have shifts characteristic of alkanes, with the C2 carbon bearing the methoxy group shifted downfield to the 60-80 ppm range. cymitquimica.com The methoxy carbon itself is expected around 55-60 ppm. docbrown.info
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the methoxy protons and the C2 carbon of the octyl chain, confirming the position of the methoxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for [(2-Methoxyoctyl)selanyl]benzene
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl C-H (ortho) | 7.5 - 7.6 | 130 - 135 |
| Phenyl C-H (meta) | 7.2 - 7.4 | 128 - 130 |
| Phenyl C-H (para) | 7.2 - 7.4 | 125 - 127 |
| Phenyl C-Se | - | 129 - 133 |
| Octyl C1-H₂ | 2.8 - 3.0 | 30 - 35 |
| Octyl C2-H | 3.4 - 3.6 | 75 - 80 |
| Octyl C3-H₂ | 1.5 - 1.7 | 30 - 35 |
| Octyl C4-C7-H₂ | 1.2 - 1.4 | 22 - 32 |
| Octyl C8-H₃ | 0.8 - 0.9 | ~14 |
| Methoxy O-CH₃ | ~3.3 | 55 - 60 |
This interactive table provides a detailed breakdown of the predicted NMR spectral data for the specified compound.
Mass Spectrometry Techniques for Unraveling Reaction Intermediates and Pathways
Mass spectrometry is a powerful tool for determining the molecular weight of [(2-Methoxyoctyl)selanyl]benzene and for elucidating its fragmentation patterns, which can provide valuable structural information. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₂₄OSe). The presence of selenium would be evident from the characteristic isotopic pattern of selenium in the mass spectrum.
Electron ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways would include:
Cleavage of the C-Se bonds: This would result in fragments corresponding to the phenyl radical (m/z 77) and the [M-phenyl]⁺ fragment, as well as the phenylselanyl cation (m/z 157) and the [M-phenylselanyl]⁺ fragment.
Fragmentation of the alkyl chain: Cleavage along the octyl chain would produce a series of alkyl fragments separated by 14 mass units (CH₂). A prominent fragmentation would be the loss of the hexyl radical from the octyl chain, leading to a fragment containing the methoxyethylselanylbenzene moiety.
α-cleavage: Cleavage of the bond between C1 and C2 of the octyl chain is also a likely fragmentation pathway.
By analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed. For example, the presence of a fragment containing both the methoxy group and the selenium atom would confirm that the methoxy group is on the alkyl chain.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in [(2-Methoxyoctyl)selanyl]benzene and for monitoring the progress of reactions, such as its synthesis or oxidation.
The IR spectrum of [(2-Methoxyoctyl)selanyl]benzene is expected to show the following characteristic absorption bands:
C-H stretching (aromatic): A series of sharp bands between 3000 and 3100 cm⁻¹. vscht.cz
C-H stretching (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹. vscht.cz
C-O stretching (ether): A strong, characteristic band in the region of 1050-1150 cm⁻¹. cymitquimica.com For a phenyl alkyl ether, two strong absorbances around 1050 and 1250 cm⁻¹ are expected. cymitquimica.com
C-Se stretching: This bond typically exhibits a weak absorption in the far-infrared region, often around 500-600 cm⁻¹, which may be difficult to observe with standard instrumentation.
Aromatic C=C stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
During a reaction, such as the oxidation of the selenide to a selenoxide, the appearance of a strong absorption band around 800-850 cm⁻¹, characteristic of the Se=O stretch, would indicate the progress of the reaction.
Table 3: Predicted Characteristic IR Absorption Bands for [(2-Methoxyoctyl)selanyl]benzene
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Variable |
| Ether C-O | Stretching | 1050 - 1150 | Strong |
| Alkyl C-Se | Stretching | 500 - 600 | Weak |
This interactive table summarizes the key infrared absorption frequencies anticipated for the compound.
Computational Chemistry and Theoretical Modeling of Alkyl Phenyl Selenides
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. researchgate.netrsc.org
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For alkyl phenyl selenides, key geometric parameters include the C-Se bond lengths and the C-Se-C bond angle. DFT calculations on selenoanisole provide representative values for these parameters.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Model Alkyl Phenyl Selenide (B1212193) (Selenoanisole)
| Parameter | Value |
| C(sp²)-Se Bond Length (Å) | 1.932 |
| C(sp³)-Se Bond Length (Å) | 1.958 |
| C(sp²)-Se-C(sp³) Bond Angle (°) | 99.6 |
| C-C-Se-C Dihedral Angle (°) | 75.4 |
Note: These values are representative and have been derived from DFT calculations on selenoanisole (methyl phenyl selenide) as a model system.
Conformational analysis of larger alkyl phenyl selenides would involve exploring the potential energy surface with respect to key dihedral angles in the alkyl chain to identify low-energy conformers. researchgate.netchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. researchgate.net
For alkyl phenyl selenides, the HOMO is typically a π-type orbital with significant contributions from the selenium lone pair and the phenyl ring's π-system. This indicates that the selenium atom and the aromatic ring are the primary sites for electrophilic attack. The LUMO is generally a π*-antibonding orbital localized on the phenyl ring, suggesting that this is the most likely site for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netirjweb.comschrodinger.comyoutube.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Alkyl Phenyl Selenide (Selenoanisole)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 5.64 |
Note: These values are representative and have been derived from DFT calculations on selenoanisole (methyl phenyl selenide) as a model system. The exact values can vary depending on the level of theory and basis set used.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netmdpi.comchemrxiv.orgscispace.com The MEP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.
In an alkyl phenyl selenide like [(2-Methoxyoctyl)selanyl]benzene, the MEP map would be expected to show a region of significant negative potential around the selenium atom, corresponding to its lone pairs of electrons. This makes the selenium atom a primary site for electrophilic attack and hydrogen bond acceptance. The phenyl ring will exhibit moderately negative potential above and below the plane of the ring due to the π-electrons, while the hydrogen atoms of the alkyl chain will show regions of positive potential.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.
Transition State Analysis and Reaction Pathway Mapping
A key aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along the minimum energy pathway connecting reactants and products. By analyzing the geometry and vibrational frequencies of the TS, chemists can gain a deep understanding of the bond-making and bond-breaking processes that occur during a reaction.
A common reaction of alkyl phenyl selenides is oxidation at the selenium center, for example, by hydrogen peroxide, to form a selenoxide. researchgate.netnih.gov This selenoxide can then undergo a syn-elimination reaction to form an alkene, a synthetically useful transformation. wikipedia.org Computational studies can map the entire reaction pathway for such a process, starting from the reactants, through the transition state for oxidation, to the selenoxide intermediate, and then through the transition state for the syn-elimination to the final products. schrodinger.commdpi.com
For the oxidation of an alkyl phenyl selenide with H₂O₂, the transition state would involve the approach of the peroxide to the selenium atom, with one oxygen atom forming a bond with Se while the O-O bond is cleaved.
Energetic Profiles and Kinetic Studies of Key Transformations
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energetic profile of the reaction can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing crucial information about the thermodynamics and kinetics of the transformation.
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between the reactants and the products) indicates whether the reaction is exothermic or endothermic.
For the oxidation of an alkyl phenyl selenide to the corresponding selenoxide, computational studies on model systems suggest that the reaction is typically exothermic and has a moderate activation barrier. The subsequent syn-elimination of the selenoxide also proceeds through a defined transition state with its own characteristic activation energy.
Table 3: Illustrative Energetic Profile for the Oxidation of a Model Alkyl Phenyl Selenide
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Alkyl Phenyl Selenide + H₂O₂) | 0.0 |
| 2 | Oxidation Transition State | +15.2 |
| 3 | Selenoxide Intermediate + H₂O | -25.8 |
Note: These values are hypothetical and for illustrative purposes to represent a typical energetic profile for the oxidation of an alkyl phenyl selenide. The actual values are highly dependent on the specific substrate, oxidant, and computational method.
By providing a detailed, atomistic view of molecular structure and reactivity, computational chemistry and theoretical modeling offer indispensable tools for understanding and predicting the behavior of complex organic molecules like [(2-Methoxyoctyl)selanyl]benzene.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important tool in computational chemistry for forecasting the biological activity or chemical properties of compounds based on their molecular structure. nih.govmdpi.com For alkyl phenyl selenides, including [(2-Methoxyoctyl)selanyl]benzene, QSAR models can be developed to predict a range of behaviors, such as antioxidant activity, which is a known characteristic of many organoselenium compounds. rsc.orgnih.govnih.gov
The development of a robust QSAR model commences with the compilation of a dataset of structurally related compounds with experimentally determined activities. For instance, a series of alkyl phenyl selenides with varying alkyl chain lengths and substitutions would be synthesized and their antioxidant capacities measured using assays like the DPPH radical scavenging test. nih.govscilit.com Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties, such as partial charges and orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity. inlibrary.uz
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like random forests and artificial neural networks, a mathematical relationship between the molecular descriptors and the observed activity is established. rsc.orgresearchgate.net
For a hypothetical QSAR model predicting the antioxidant activity (expressed as IC₅₀) of a series of alkyl phenyl selenides, the following equation might be derived:
log(1/IC₅₀) = β₀ + β₁ * LogP + β₂ * E(HOMO) + β₃ * Se_charge
Where:
log(1/IC₅₀) is the predicted antioxidant activity.
LogP represents the lipophilicity of the compound.
E(HOMO) is the energy of the Highest Occupied Molecular Orbital, an indicator of electron-donating ability.
Se_charge is the partial atomic charge on the selenium atom.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.
To illustrate the potential output of a QSAR study, a hypothetical data table is presented below. This table showcases a set of alkyl phenyl selenides and their predicted antioxidant activities based on a fictional, yet plausible, QSAR model.
| Compound Name | LogP | E(HOMO) (eV) | Se Partial Charge | Predicted IC₅₀ (µM) |
| [(2-Methoxyoctyl)selanyl]benzene | 4.8 | -5.9 | -0.15 | 25.3 |
| (Octylselanyl)benzene | 5.1 | -5.8 | -0.14 | 22.8 |
| (Hexylselanyl)benzene | 4.1 | -5.7 | -0.13 | 30.1 |
| (Butylselanyl)benzene | 3.1 | -5.6 | -0.12 | 35.7 |
| (2-Hydroxyoctyl)selanyl]benzene | 4.2 | -6.0 | -0.16 | 28.5 |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, providing insights into the conformational flexibility and intermolecular interactions of molecules over time. nih.gov For a flexible molecule like [(2-Methoxyoctyl)selanyl]benzene, MD simulations are invaluable for understanding how its shape and interactions with its environment influence its properties.
An MD simulation begins with the creation of a computational model of the molecule within a simulated environment, such as a box of solvent molecules (e.g., water or a lipid bilayer). The forces between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, typically on the scale of nanoseconds to microseconds. dovepress.comarxiv.org
Conformational Sampling:
The long, flexible octyl chain of [(2-Methoxyoctyl)selanyl]benzene can adopt a multitude of conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. Analysis of the simulation trajectory can reveal key dihedral angles and their distributions, providing a quantitative measure of the molecule's flexibility. For instance, the dihedral angle around the C-Se-C-C bond would be a critical parameter to monitor. It is expected that in a non-polar solvent, the alkyl chain would adopt more extended conformations, while in a polar solvent, it might fold to minimize exposure of hydrophobic regions. whiterose.ac.uk
Intermolecular Interactions:
MD simulations are particularly powerful for studying how molecules interact with each other. For [(2-Methoxyoctyl)selanyl]benzene, this could involve its interaction with solvent molecules, biological membranes, or other reactive species. For example, to study its potential antioxidant mechanism, one could simulate its interaction with a radical species. The simulation could reveal the preferred sites of interaction and the nature of the forces involved (e.g., van der Waals forces, hydrogen bonds if applicable, or weaker C-H···π interactions). mdpi.com
The methoxy (B1213986) group in [(2-Methoxyoctyl)selanyl]benzene introduces a polar site in an otherwise largely non-polar alkyl chain. MD simulations could elucidate how this group influences the molecule's orientation at interfaces, such as a water-lipid interface, and whether it participates in specific hydrogen bonding interactions.
A hypothetical analysis of an MD simulation of [(2-Methoxyoctyl)selanyl]benzene in a water box might yield the following data:
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Average End-to-End Distance of Octyl Chain | 8.5 Å |
| Predominant C-Se-C-C Dihedral Angle | 180° (anti-periplanar) |
| Number of Water Molecules within 3.5 Å of Methoxy Oxygen | 3.2 |
| Radial Distribution Function (g(r)) Peak for Se-Water(Oxygen) | 3.8 Å |
This table contains hypothetical data for illustrative purposes.
Advanced Research Applications and Emerging Trends in Selanylbenzene Chemistry
Catalytic Roles of Organoselenium Compounds in Organic Transformations
Organoselenium compounds have emerged as potent catalysts in a variety of organic transformations, valued for their unique redox properties. Their ability to cycle between different oxidation states under mild conditions makes them suitable for mediating a range of chemical reactions.
Development of Organoselenium Precatalysts for Oxidation Reactions
A significant area of research in organoselenium chemistry is the development of precatalysts for oxidation reactions. chemijournal.comnih.gov Many organoselenium compounds can act as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which is crucial for protecting cells from oxidative damage. nih.govnih.govmdpi.com This enzyme utilizes a selenol (-SeH) group in its active site to catalyze the reduction of harmful peroxides. nih.gov
Synthetic organoselenium compounds, particularly diselenides (R-Se-Se-R), serve as stable precatalysts that can be activated in situ to generate the catalytically active species. nih.govmdpi.com For example, compounds like diphenyl diselenide can catalyze the oxidation of various substrates using stoichiometric oxidants such as hydrogen peroxide. The catalytic cycle often involves the oxidation of the selenium(II) species to a selenium(IV) or selenium(VI) state, which then acts as the primary oxidant before being reduced back to its initial state. This catalytic behavior is instrumental in transformations like the Baeyer-Villiger oxidation of aldehydes and ketones.
Applications in Green Chemistry Methodologies
The catalytic nature of organoselenium compounds aligns well with the principles of green chemistry. Their ability to function in small, catalytic amounts reduces waste, and they often enable the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂), which yields water as its only byproduct. nih.gov
Research has focused on developing eco-friendly protocols for synthesizing and applying organoselenium compounds. nih.gov Methodologies involving alternative energy sources like electrochemical synthesis have been developed to create selenium-containing molecules under greener conditions, avoiding harsh reagents and minimizing waste. nih.gov The use of organoselenium catalysts for the conversion of aldehydes to carboxylic acids with hydrogen peroxide is a prime example of a green oxidation process.
Selanylbenzenes as Versatile Intermediates in Complex Organic Synthesis
Selanylbenzenes and related selenoethers are highly valuable intermediates in modern organic synthesis. wikipedia.org The carbon-selenium bond can be manipulated in various ways, allowing for the introduction of functional groups and the formation of new carbon-carbon bonds under mild conditions. nih.govnih.gov
One of the most powerful applications is the selenoxide elimination reaction. A selenide (B1212193), such as a selanylbenzene derivative, can be oxidized to the corresponding selenoxide. This intermediate readily undergoes a syn-elimination reaction at or below room temperature to form an alkene, regenerating the selenenic acid. This two-step process provides a mild and reliable method for introducing double bonds into complex molecules. nih.gov
Furthermore, organoselenium reagents are used in electrophilic cyclization reactions (selenocyclization), where the selenium atom acts as an electrophile to trigger the formation of cyclic structures, such as ethers and lactones. nih.gov The versatility of selenols (R-SeH) and their conjugate bases, selenolates (R-Se⁻), as powerful nucleophiles allows for their addition across multiple bonds or their use in substitution reactions to introduce the selanyl (B1231334) group into a wide range of organic frameworks. wikipedia.orgrsc.org
Applications in Materials Science
The unique electronic and optical properties of selenium have led to the application of organoselenium compounds as precursors in the field of materials science, particularly for advanced electronic and optoelectronic devices. rsc.org
Development of Advanced Materials, Including Semiconductors and Photovoltaic Cells
Organoselenium compounds are critical precursors for the synthesis of chalcogenide semiconductor materials. rsc.orgresearchgate.net Chalcogenides, which include selenides, sulfides, and tellurides, are used as the light-absorbing layer in thin-film photovoltaic cells. researchgate.netnih.gov Materials such as Copper Indium Gallium Diselenide (CIGS) and Cadmium Selenide (CdSe) are noted for their high absorption coefficients and tunable bandgaps. researchgate.netresearchgate.net
The synthesis of high-quality semiconductor nanocrystals, or quantum dots (QDs), often relies on organometallic routes where an organoselenium precursor is used. For instance, CdSe quantum dots can be synthesized via a high-temperature injection of a selenium precursor, such as a solution of selenium powder in trioctylphosphine (B1581425) (TOPSe) or newly developed acid selenites (R-O-SeOOH), into a hot solution containing the cadmium precursor. uconn.eduwisc.edufhsu.edunih.gov The properties of the resulting quantum dots, which are highly size-dependent, can be tuned by controlling the reaction conditions and the reactivity of the organoselenium precursor. nih.gov
In the realm of organic electronics, selenophene—a selenium-containing analog of thiophene—is used as a building block for conjugated polymers in organic solar cells (OSCs). mdpi.com Replacing sulfur with selenium in these polymers can lower the material's bandgap and improve device efficiency. mdpi.com
"Clickable Selenylation" as a Paradigm for Chemical Library Generation
A recent and exciting trend in medicinal and synthetic chemistry is the development of "clickable selenylation" reactions. This concept is inspired by "click chemistry," which emphasizes the use of highly efficient, robust, and specific reactions to join molecular building blocks. The goal of clickable selenylation is to create large, diverse libraries of selenium-containing molecules for high-throughput screening, particularly in drug discovery.
This paradigm addresses a key bottleneck in seleno-medicinal chemistry: the lack of efficient methods for synthesizing large collections of organoselenium compounds. wisc.edu By developing robust selenylation reactions that can be performed in parallel or on automated platforms, researchers can rapidly generate vast chemical libraries. This approach has been proposed for the creation of DNA-encoded libraries containing selenium (SeDEL), which could significantly accelerate the discovery of new bioactive seleno-compounds.
Compound Directory
| Compound Name | Chemical Class |
| [(2-Methoxyoctyl)selanyl]benzene | Selanylbenzene / Selenoether |
| Diphenyl diselenide | Diselenide |
| Selenols (general) | Organoselenium |
| Selenoethers (general) | Organoselenium |
| Selenoxides (general) | Organoselenium |
| Selenophene | Heterocycle |
| Copper Indium Gallium Diselenide | Inorganic Chalcogenide |
| Cadmium Selenide | Inorganic Chalcogenide |
| Trioctylphosphine selenide (TOPSe) | Organophosphine Selenide |
| Acid Selenites (R-O-SeOOH) | Organoselenium |
Design and Synthesis of Novel Organoselenium Reagents and Methodologies for C-Se Bond Formation
The construction of the carbon-selenium (C-Se) bond is a fundamental transformation in organoselenium chemistry, pivotal for accessing a vast array of molecules with significant applications in materials science, organic synthesis, and medicinal chemistry. nih.govresearchgate.net The development of novel reagents and efficient, selective, and sustainable synthetic methodologies for C-Se bond formation remains an active and evolving field of research. bohrium.com Modern strategies are increasingly focused on improving atom economy, employing milder reaction conditions, and utilizing more accessible and less toxic selenium sources. nih.govnih.gov
A primary challenge and area of innovation is the activation of elemental selenium, an abundant and stable selenium source, thereby avoiding the need for pre-synthesized, and often unstable or toxic, selenium reagents. bohrium.com Strategies to achieve this include transition-metal catalysis, mediation by strong bases, and radical-initiated processes. bohrium.com Concurrently, the design of novel organoselenium reagents continues to provide chemists with powerful tools for specific and complex molecular transformations. nih.govresearchgate.net These reagents are often developed for use as catalysts, ligands, or as electrophilic and nucleophilic sources of selenium for direct incorporation into organic scaffolds. rsc.orgresearchgate.net
Recent advancements have seen the rise of photoredox catalysis and mechanochemistry, offering green and efficient alternatives to traditional methods. nih.govnih.gov Photoredox catalysis, for instance, enables C-Se bond formation under mild conditions using visible light, while mechanochemical methods can provide rapid, solvent-free synthesis routes. nih.govnih.govnih.gov
Innovative Organoselenium Reagents
The design of new organoselenium reagents is driven by the need for enhanced reactivity, selectivity, and functional group tolerance. researchgate.net These reagents can be broadly classified based on their reactivity as electrophilic, nucleophilic, or radical precursors. A significant trend is the development of catalytic systems where the active selenium species is regenerated in situ. nih.gov
One area of progress involves the use of silyl (B83357) selenides, such as tris(trimethylsilyl)silyl selenides, which have shown good volatility and stability for potential use in deposition processes. researchgate.net Another approach is the one-pot synthesis of reagents like TMSSePh-aluminum bromide, which has proven effective for the direct conversion of certain alcohols to selenides. nih.gov Vinyl selenones have also been rediscovered as versatile building blocks, acting as powerful Michael acceptors and participating in various cycloaddition and domino reactions to construct complex carbo- and heterocyclic systems. mdpi.com The weak C-Se bond in these compounds makes the phenylselenonyl group an excellent leaving group for subsequent transformations. mdpi.com
Table 1: Examples of Novel Organoselenium Reagents and Their Applications
| Reagent/System | General Structure/Description | Application | Reference(s) |
|---|---|---|---|
| Elemental Selenium (Se) | Red amorphous powder | Direct use in transition-metal-catalyzed, mechanochemical, and electrochemical syntheses to form selenides and diselenides. | bohrium.comnih.gov |
| Diaryl Diselenides | Ar-Se-Se-Ar | Precursors for generating both electrophilic (RSe+) and nucleophilic (RSe-) species; widely used in electrophilic selenation of alkynes and alkenes. | mdpi.comresearchgate.net |
| TMSSePh-Aluminum Bromide | (CH₃)₃SiSeC₆H₅ / AlBr₃ | Reagent system for the direct conversion of benzylic and allylic alcohols to the corresponding phenylselenides. | nih.gov |
| Vinyl Phenyl Selenone | C₆H₅Se(O)₂CH=CH₂ | A potent Michael acceptor and dienophile for the synthesis of complex heterocycles and carbocycles through domino reactions. | mdpi.com |
| Magnesium-based Selenium Nucleophiles | [R-Se-MgX] | Formed in situ via mechanochemical grinding of organic halides, magnesium, and elemental selenium for the synthesis of selenides and diselenides. | nih.gov |
| Cationic Chalcogen Bond Donors | Bis(benzimidazolium) selenides | Utilized as Lewis acids to activate carbon-halogen bonds via chalcogen bonding, facilitating solvolysis reactions. | nih.gov |
Modern Methodologies for C-Se Bond Formation
The synthesis of selanylbenzenes and related organoselenium compounds relies on a diverse toolkit of reactions. Transition-metal catalysis stands out as one of the most powerful and versatile strategies. nih.gov
Transition-Metal-Catalyzed Cross-Coupling: This is a cornerstone of modern C-Se bond formation. nih.gov Various transition metals, including copper, nickel, iron, and palladium, have been employed to catalyze the coupling of selenium nucleophiles (like selenols or diselenides) with organic electrophiles (typically aryl or vinyl halides). mdpi.comnih.govresearchgate.net
A notable development is the copper-catalyzed three-component reaction between an aryl halide, an arylboronic acid, and elemental selenium powder to produce unsymmetrical diaryl selenides. nih.govresearchgate.net This method offers a significant advantage by using a safe and cost-effective arylselenating system. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, enabling the formation of C-Se bonds between aryl iodides and selenols under mild conditions with excellent functional group tolerance and scalability. researchgate.net
Electrophilic and Nucleophilic Selenylation: These classical methods continue to be refined. Electrophilic selenation often involves the reaction of an electron-rich substrate, such as an alkene or alkyne, with an electrophilic selenium species like a selanyl halide or a species generated from a diselenide. mdpi.comresearchgate.net Conversely, nucleophilic substitution, where a selenium nucleophile (RSe⁻) displaces a leaving group from an organic substrate, is a fundamental approach for creating C(sp³)-Se bonds. nih.govlookchem.com Recent strategies focus on the in situ generation of these nucleophiles, for example, through the reduction of diselenides or the direct activation of elemental selenium. rsc.orgnih.gov
Emerging Methodologies: To address the growing demand for sustainable chemistry, several innovative methodologies have gained prominence.
Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling C-C and C-heteroatom bond formation under exceptionally mild conditions. nih.gov A photoredox-catalyzed method for constructing C-Se bonds from unstrained ketone precursors has been developed, proceeding through a bromine radical-initiated hydrogen atom transfer (HAT) pathway. nih.gov
Mechanochemistry: By using mechanical force (grinding or milling) to induce chemical reactions, mechanochemistry often eliminates the need for bulk solvents, reduces waste, and can provide access to novel reactive species. nih.gov The synthesis of magnesium-based selenium nucleophiles from organic halides, magnesium, and elemental selenium via liquid-assisted grinding is a prime example, allowing for the efficient one-pot synthesis of unsymmetrical monoselenides. nih.gov
Reactions with Alkynes: The reaction of diorganyl diselenides with acetylenes has become a fruitful area for synthesizing diverse organoselenium compounds. These reactions can be promoted by various systems, including radical initiators or iron salts, and often exhibit high regioselectivity. mdpi.com
Table 2: Comparison of Selected Modern Methodologies for C-Se Bond Formation
| Methodology | Typical Selenium Source | Typical Substrate(s) | Catalyst/Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| Cu-Catalyzed Cross-Coupling | Elemental Se / Arylboronic Acid | Aryl Halides | CuI / Base (e.g., KOH) / DMSO | Use of stable, inexpensive Se source; synthesis of unsymmetrical selenides. | nih.govresearchgate.net |
| Ni-Catalyzed Cross-Coupling | Selenols (ArSeH) | Aryl Iodides | Ni catalyst / Ligand | Mild reaction conditions; excellent functional group tolerance; scalable. | researchgate.net |
| Mechanochemical Synthesis | Elemental Se | Organic Halides | Mg metal / Liquid-Assisted Grinding | Solvent-free; rapid; forms nucleophile in situ; high functional group tolerance. | nih.gov |
| Photoredox Catalysis | Disulfides/Diselenides | Ketone precursors / Alkanes | Photocatalyst / Visible Light | Very mild conditions; radical pathway enables novel disconnections. | nih.gov |
| Reaction with Acetylenes | Diorganyl Diselenides | Acetylenes | Iron salts or Radical initiators / Heat | High regioselectivity; access to diverse vinyl selenides. | mdpi.com |
Q & A
Q. Key Variables :
- Catalyst loading : 5–10 mol% for cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents enhance selenium nucleophilicity.
- Oxygen exclusion : Use Schlenk lines to prevent oxidation of selenol intermediates .
Which spectroscopic techniques are most effective for characterizing [(2-Methoxyoctyl)selanyl]benzene, and what key spectral signatures should researchers anticipate?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methoxy protons (δ 3.2–3.4 ppm), octyl chain protons (δ 0.8–1.6 ppm), and aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR : Methoxy carbon (δ 55–57 ppm), selenium-bound carbon (δ 40–45 ppm) .
Mass Spectrometry (MS) : - ESI-MS : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₅H₂₂OSe (calc. ~305.2).
Infrared (IR) : - C-Se-C stretch (~550–600 cm⁻¹), methoxy C-O (~1250 cm⁻¹) .
Validation : Compare with analogs like [(2-Methoxyethyl)selanyl]benzene (CAS 3558-60-9) for benchmark spectral data .
How can computational methods like DFT be applied to predict the electronic structure and reactivity of [(2-Methoxyoctyl)selanyl]benzene?
Advanced Research Focus
Density Functional Theory (DFT) :
- Geometry optimization : Use B3LYP/6-31G(d) to model the selanyl bridge’s bond angles and lengths.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior. For example, methoxy groups lower LUMO energy, enhancing electrophilicity .
Molecular Dynamics (MD) : - Simulate solvent interactions (e.g., toluene or DMSO) to assess aggregation tendencies.
Case Study : Similar methoxy-selenium compounds show charge transfer transitions at ~280 nm (UV-Vis), corroborated by TD-DFT calculations .
What strategies are recommended for resolving discrepancies in reported physicochemical data (e.g., solubility, stability) of [(2-Methoxyoctyl)selanyl]benzene across different studies?
Advanced Research Focus
Data Triangulation :
Cross-reference databases : Validate melting points and solubility using CAS Common Chemistry, PubChem, and Reaxys .
Experimental replication : Measure logP values via shake-flask method (octanol/water) and compare with predicted data (e.g., ChemAxon).
Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive bonds (e.g., Se-C) .
Q. Common Pitfalls :
- Impurity effects : Trace solvents (e.g., DMF residuals) alter melting points. Use DSC for purity verification.
- Isomeric contamination : Chiral centers in the octyl chain require chiral HPLC or CD spectroscopy for resolution .
What mechanistic insights exist regarding the selenium-centered reactivity of [(2-Methoxyoctyl)selanyl]benzene in cross-coupling reactions?
Advanced Research Focus
Catalytic Pathways :
- Oxidative addition : Pd⁰ catalysts activate the Se-C bond, forming Pd-Se intermediates. Methoxy groups stabilize transition states via electron donation .
- Transmetallation : Selenium’s polarizability facilitates ligand exchange with aryl halides.
Q. Experimental Evidence :
- Kinetic studies : Pseudo-first-order kinetics in Stille couplings (k ≈ 10⁻³ s⁻¹ at 80°C).
- Isotopic labeling : ⁷⁷Se NMR tracks selenium migration during catalysis .
Q. Challenges :
- Catalyst poisoning : Selenium coordinates strongly to Pd; use bulky ligands (e.g., PtBu₃) to mitigate deactivation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
